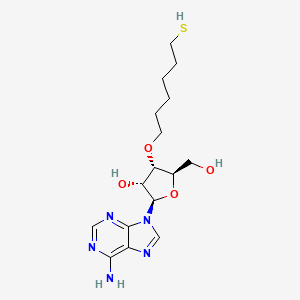![molecular formula C16H17NO3S B12898694 3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one CAS No. 823192-00-3](/img/structure/B12898694.png)
3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one is a complex organic compound that features a furan ring, a methoxyphenyl group, and a thiazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone core can be reduced to form thiazolidines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and thiazolidinone moieties are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Furan-2-ylmethyl)-2-phenylthiazolidin-4-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-methylthiazolidin-4-one: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one is unique due to the specific positioning of the methoxy group and the combination of the furan and thiazolidinone rings
Propriétés
Numéro CAS |
823192-00-3 |
|---|---|
Formule moléculaire |
C16H17NO3S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO3S/c1-11-15(18)17(10-12-6-5-9-20-12)16(21-11)13-7-3-4-8-14(13)19-2/h3-9,11,16H,10H2,1-2H3 |
Clé InChI |
CQEZBYFIDOEXLA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(S1)C2=CC=CC=C2OC)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


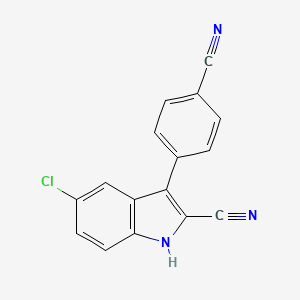
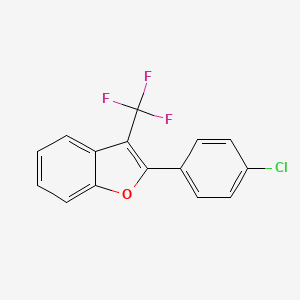

![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
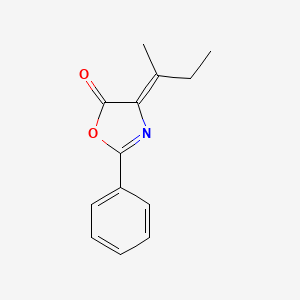
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
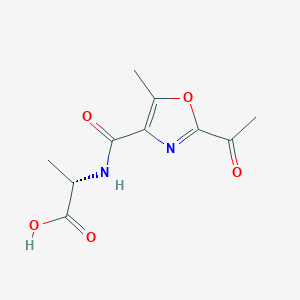
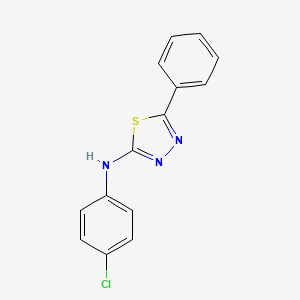
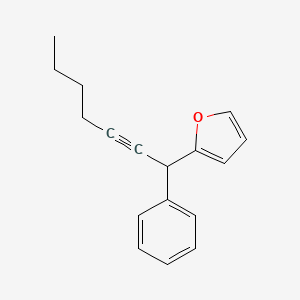
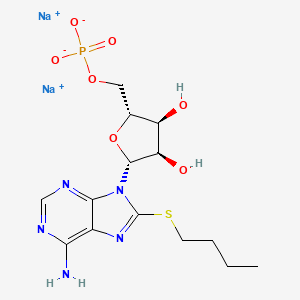
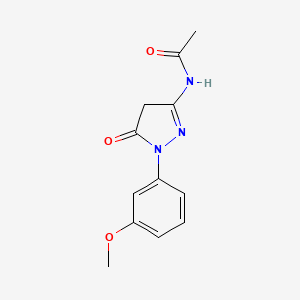
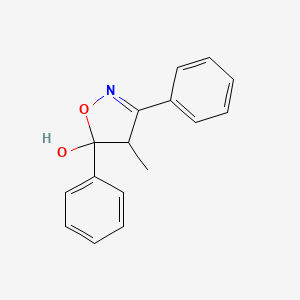
![Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12898672.png)
